1,6-Anhydrolactose hexaacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1R,2S,3S,4R,5S)-3-acetyloxy-4-[(2R,3R,4R,5R,6R)-3,4,5-triacetyloxy-6-acetylperoxyoxan-2-yl]oxy-8-oxabicyclo[3.2.1]octan-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O16/c1-9(25)31-17-15-7-8-16(36-15)18(19(17)32-10(2)26)37-23-21(34-12(4)28)20(33-11(3)27)22(35-13(5)29)24(38-23)40-39-14(6)30/h15-24H,7-8H2,1-6H3/t15-,16+,17+,18-,19-,20-,21-,22-,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQOWXPZZKINND-UOZPJAJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2CCC(O2)C(C1OC(=O)C)OC3C(C(C(C(O3)OOC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]2CC[C@H](O2)[C@H]([C@@H]1OC(=O)C)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)OOC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25878-57-3 | |
| Record name | 1,6-Anhydrolactose hexaacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025878573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthetic Methodologies for 1,6 Anhydrolactose Hexaacetate and Its Precursors
Established Synthetic Pathways to 1,6-Anhydrolactose (B1229943) Hexaacetate and Related Anhydrolactoses
The synthesis of 1,6-anhydrolactose, the precursor to its hexaacetate derivative, is a foundational process in carbohydrate chemistry. The formation of the 1,6-anhydro bridge creates a rigid bicyclic structure that locks the pyranose ring, protecting the anomeric position and the primary hydroxyl group at C-6. researchgate.net This structural feature makes 1,6-anhydrosugars valuable building blocks in the synthesis of complex oligosaccharides and other natural products. researchgate.nettandfonline.com
One of the primary methods for preparing 1,6-anhydro-β-D-glucopyranose involves the treatment of 6-O-p-toluenesulfonyl-1,2,3,4-tetra-O-acetyl-β-D-glucopyranose with sodium methoxide. researchgate.net A similar principle can be applied to disaccharides like lactose (B1674315). The synthesis often begins with the appropriate disaccharide, which undergoes a series of reactions to introduce a good leaving group at the C-6 position and subsequently induce intramolecular cyclization. Alkaline degradation of aryl glycosyl sulfones derived from disaccharides like lactose, maltose, and cellobiose (B7769950) has been shown to produce the corresponding 1,6-anhydro derivatives in good yields under mild conditions. researchgate.net
The conversion of 1,6-anhydrolactose to 1,6-Anhydrolactose hexaacetate is typically achieved through per-O-acetylation. This reaction involves treating the anhydrosugar with an acetylating agent, most commonly acetic anhydride (B1165640). The reaction is often catalyzed by a base, such as pyridine, or a Lewis acid. researchgate.netniscpr.res.in For instance, catalysts like scandium(III) trifluoromethanesulfonate (B1224126) have been used for the efficient per-acetylation of hexoses with acetic anhydride at room temperature, resulting in excellent yields. researchgate.net Microwave-assisted acetylation methods have also been developed, significantly reducing reaction times compared to conventional heating. niscpr.res.in
Table 1: Comparison of Catalysts for Acetylation of Sugars
| Catalyst | Conditions | Advantages |
| Pyridine/Acetic Anhydride | Conventional heating | Widely used, effective for many substrates. niscpr.res.in |
| Zinc Chloride (ZnCl₂)/Acetic Anhydride | Conventional heating or microwave | Can favor the formation of specific anomers. niscpr.res.in |
| Scandium(III) Triflate (Sc(OTf)₃) | Room temperature, solvent-free | Extremely efficient, high yields, mild conditions. researchgate.net |
| Iodine | Microwave irradiation | Rapid, high yields, cleaner reactions. niscpr.res.in |
| Methanesulfonic acid (MeSA) | Room temperature | Highly efficient, rapid, works with substrates insoluble in acetic anhydride alone. |
Advanced Strategies in this compound Derivatization
The six acetate (B1210297) groups on This compound offer multiple sites for chemical modification. Advanced strategies focus on selectively manipulating these functional groups to create specialized derivatives for further synthesis. tandfonline.com
Regioselective functionalization involves the selective chemical modification of a single hydroxyl group or a specific subset of hydroxyl groups within the polyhydroxylated anhydrosugar framework. This is a significant challenge due to the similar reactivity of the secondary hydroxyl groups.
One common approach is the regioselective deacetylation of the peracetylated sugar, like This compound , to expose one or more hydroxyl groups for subsequent reactions. This can be achieved using carefully controlled reaction conditions or enzymatic catalysts. For example, lipases, such as Candida antarctica lipase (B570770) B (CaLB), have been successfully used for the regioselective acylation and deacylation of anhydrosugars. mdpi.com In the acylation of levoglucosan (B13493) (1,6-anhydro-β-D-glucopyranose), lipase-catalyzed reactions have shown high selectivity for the C-2 hydroxyl group. mdpi.com This enzymatic approach offers a green alternative to traditional chemical methods, operating under mild conditions with high specificity. mdpi.comresearchgate.net
Chemical methods often rely on the differential reactivity of the hydroxyl groups or the use of sterically bulky reagents that preferentially react at less hindered positions. The rigid conformation of the 1,6-anhydro ring system can also influence the accessibility of certain positions, aiding in regioselective control. mdpi.com
The 1,6-anhydro bridge, while providing stability and conformational rigidity, can be strategically opened using nucleophiles. tandfonline.comcolab.ws This ring-opening is a key transformation, as it liberates the C-6 primary hydroxyl group and restores flexibility to the sugar ring, making it a powerful method for synthesizing glycosides and other complex carbohydrates. researchgate.net
The reaction is typically mediated by a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf), which activates the anhydro bridge towards nucleophilic attack. researchgate.netnih.gov A wide variety of nucleophiles can be employed, including:
Hetero-nucleophiles: Alcohols, thiols, and azides can be used to form O-glycosides, S-glycosides (thioglycosides), and glycosyl azides, respectively. researchgate.netnih.gov For instance, treating 1,6-anhydrosugars with bis(trimethylsilyl) sulfide (B99878) in the presence of TMSOTf stereoselectively produces α-glycosyl thiols in high yields. nih.gov
C-nucleophiles: Carbon-based nucleophiles, such as trimethylsilyl cyanide (TMSCN) or allyltrimethylsilane, allow for the formation of C-glycosides, which are stable analogues of naturally occurring O-glycosides. researchgate.net
The stereochemical outcome of the ring-opening reaction is often highly controlled, influenced by the structure of the anhydrosugar and the reaction conditions. This stereocontrolled functionalization is crucial for the synthesis of biologically active molecules and glycomimetics. colab.ws For example, the acetolysis of 1,6-anhydro-β-hexopyranoses using catalysts like scandium(III) triflate in acetic anhydride effectively opens the anhydro-ring to yield fully acetylated sugars. researchgate.net
Electrochemical Approaches in Anhydrosugar Synthesis and Transformation
Electrochemical methods are emerging as a powerful and sustainable tool in carbohydrate chemistry, offering precise control over reactions through the regulation of electric potential or current. beilstein-journals.orgresearchgate.net These techniques can serve as green alternatives to conventional chemical reagents, minimizing waste and avoiding the use of toxic oxidants or reductants. researchgate.net
In the context of anhydrosugars, electrochemistry can be applied to both their synthesis and subsequent transformation. Electrochemical glycosylation, for instance, can be used to form the glycosidic bonds of oligosaccharides. rsc.org This can involve the anodic oxidation of thioglycosides to generate highly reactive glycosyl triflate intermediates, which then react with a sugar alcohol. rsc.org Interestingly, in some electrochemical glycosylation reactions, the formation of a 1,6-anhydrosugar can occur as a major side product through intramolecular glycosylation. beilstein-journals.orgbeilstein-archives.org While sometimes undesired, this highlights the potential for electrosynthesis to directly form the anhydro ring under specific conditions.
Furthermore, electrochemical methods are being explored for the transformation of anhydrosugars, which are major components of bio-oil derived from biomass pyrolysis. ieabioenergy.comeuropa.eursc.org The goal is often to upgrade these compounds into valuable chemicals or fuels. ieabioenergy.com This can involve electrochemical reduction (hydrogenation) or oxidation to cleave bonds or introduce new functional groups. ieabioenergy.comeuropa.eu For example, while alcohols are generally resistant to reduction, electrochemical processes under mild conditions are being investigated for reactions like the conversion of hydroxyacetone (B41140) to 1,2-propanediol, demonstrating the potential advantage over high-temperature and high-pressure thermochemical methods. ieabioenergy.com The electrochemical transformation of various biomass-derived compounds, including furans and phenolics, is an active area of research, providing insights that could be applicable to the upgrading of anhydrosugars. ieabioenergy.comeuropa.eu
Conformational Analysis and Molecular Dynamics of 1,6 Anhydrolactose Hexaacetate
Spectroscopic Investigations of Solution Conformation
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), have been instrumental in defining the preferred shapes and flexibility of 1,6-Anhydrolactose (B1229943) hexaacetate in various solvent environments. nih.gov
NMR spectroscopy serves as a powerful tool for the conformational analysis of carbohydrates like 1,6-Anhydrolactose hexaacetate. capes.gov.br Studies have shown that the conformational behavior of this compound is similar to its unacetylated precursor, 1,6-Anhydrolactose. nih.govresearchgate.net For the 1,6-anhydroglucopyranoid ring system within the molecule, the dominant conformation has been identified as the ¹C₄ chair form. nih.govresearchgate.net This determination is based on the analysis of proton (¹H) and carbon-¹³ (¹³C) NMR spectra, which provide detailed information about the local electronic environment and spatial arrangement of atoms. researchgate.netresearchgate.net
Table 1: Key NMR Spectroscopic Findings for the 1,6-Anhydroglucopyranoid Ring of 1,6-Anhydrolactose and its Hexa-acetate
| Feature | Observation | Implication |
|---|---|---|
| Ring Conformation | ¹C₄ chair conformation is predominant in certain solvents. nih.govresearchgate.net | A rigid, well-defined chair geometry for this part of the molecule. |
| Glycosidic Linkage | Restricted flexibility observed around the linkage. researchgate.net | Limited rotational freedom between the two sugar units. |
The Nuclear Overhauser Effect (NOE) is a specialized NMR technique that provides information about the through-space proximity of atomic nuclei, making it invaluable for conformational studies. wiley.com NOE measurements are particularly useful for determining the torsion angles (φ and ψ) that define the orientation of the two sugar rings relative to each other across the glycosidic bond. uu.nl For 1,6-Anhydrolactose and its hexa-acetate, NOE data, in conjunction with specific deshielding effects observed in the NMR spectrum, indicate a restricted flexibility around the glycosidic linkage. researchgate.net These studies have established that the conformation can be described by φ and ψ torsion angles of approximately -80° (± 20°) and -120° (± 40°), respectively. researchgate.net The intensity of NOE effects is inversely proportional to the sixth power of the distance between protons, allowing for precise mapping of intramolecular distances under 5-6 Å. wiley.com
Computational Approaches to Conformational Elucidation
Computational chemistry provides essential tools for interpreting experimental data and exploring the conformational landscape of molecules like this compound.
Molecular mechanics (MM) calculations have been used in concert with NMR spectroscopy to investigate the conformation of 1,6-Anhydrolactose and its hexa-acetate. nih.govcapes.gov.br This approach involves using a force field to calculate the potential energy of different molecular arrangements. By systematically exploring the potential energy surface, researchers can identify low-energy (i.e., stable) conformers. researchgate.net The results from MM calculations are then compared with experimental NMR data, such as NOEs and coupling constants, to validate the proposed three-dimensional structures. researchgate.net These combined studies confirmed that the experimentally observed conformations, including the ¹C₄ chair and B_O,₃ boat forms, represent energy minima on the molecule's potential energy surface. researchgate.net
Molecular dynamics (MD) simulations offer a more dynamic picture of molecular conformation by simulating the atomic movements over time. iitm.ac.in This computational method provides insights into the fluctuations and conformational changes that molecules undergo in solution. iitm.ac.in For 1,6-linked polysaccharides, MD simulations are particularly insightful due to the additional rotational freedom around the C5-C6 bond in the glycosidic linkage, which adds complexity to their mechanical and elastic properties. nih.gov While static MM calculations identify stable conformers, MD simulations can reveal the pathways and timescales of transitions between these states, offering a comprehensive understanding of the molecule's flexibility and dynamic behavior in a solvent environment. iitm.ac.innih.gov
Influence of Solvent Systems on this compound Conformation
The conformation of this compound is significantly influenced by the surrounding solvent. nih.gov Research has demonstrated a distinct difference in the conformational equilibrium of the 1,6-anhydroglucopyranoid ring when dissolved in different solvents. researchgate.netresearchgate.net
In a polar protic solvent like deuterium (B1214612) oxide (D₂O), the 1,6-anhydroglucopyranoid ring adopts a stable ¹C₄ chair conformation. nih.gov However, in a polar aprotic solvent such as deuterated dimethyl sulfoxide (B87167) ((CD₃)₂SO), the situation is more complex. researchgate.net In this environment, the molecule exists in a dynamic equilibrium, with an approximately 1:1 ratio between the ¹C₄ chair conformation and a B_O,₃ boat conformation. nih.govresearchgate.net This solvent-dependent equilibrium highlights the crucial role of solute-solvent interactions in determining the three-dimensional structure of the molecule.
Table 2: Solvent-Dependent Conformational Equilibrium of the 1,6-Anhydroglucopyranoid Ring
| Solvent | Conformation(s) | Approximate Ratio |
|---|---|---|
| Deuterium Oxide (D₂O) | ¹C₄ chair nih.gov | N/A (Predominantly one form) |
| Dimethyl Sulfoxide-d₆ ((CD₃)₂SO) | ¹C₄ chair ↔ B_O,₃ boat nih.govresearchgate.net | ~ 1 : 1 |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 1,6-Anhydrolactose |
| This compound |
| Deuterium oxide |
Application of 1,6 Anhydrolactose Hexaacetate in Complex Carbohydrate Synthesis
Oligosaccharide and Glycoconjugate Assembly Strategies
The synthesis of complex oligosaccharides and glycoconjugates often requires sophisticated strategies that go beyond simple stepwise glycosylations. nih.gov These strategies aim to improve efficiency and control over the final structure.
Chemo-enzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and efficiency of enzymatic transformations. beilstein-journals.orgboku.ac.at Enzymes, such as glycosyltransferases and glycosidases, can be used to form or hydrolyze glycosidic bonds with remarkable regio- and stereoselectivity under mild reaction conditions. khanacademy.orgboku.ac.at
In a potential chemo-enzymatic approach involving 1,6-Anhydrolactose (B1229943) hexaacetate, the chemically synthesized and protected disaccharide could serve as a substrate for an enzymatic reaction. For instance, after deacetylation to expose the hydroxyl groups, specific enzymes could be used to transfer additional sugar units to the lactose (B1674315) core. This approach can be particularly useful for introducing linkages that are challenging to achieve through purely chemical means.
Programmable one-pot synthesis is an advanced strategy that aims to assemble oligosaccharides in a single reaction vessel by sequentially adding building blocks with defined reactivity. nih.govnih.gov This method relies on a library of glycosyl donors with a wide range of reactivities, often quantified as relative reactivity values (RRVs). nih.gov By carefully selecting donors with decreasing reactivity, multiple glycosylation steps can be performed without the need for intermediate purification, significantly accelerating the synthesis process. beilstein-journals.org
The development of software like Auto-CHO has further enhanced this approach by enabling the automated design of synthesis pathways and the prediction of building block reactivities through machine learning. nih.govyoutube.com This allows for the hierarchical synthesis of complex glycans, where fragments are first synthesized in one-pot reactions and then used as building blocks in subsequent steps. sinica.edu.tw
A protected disaccharide like 1,6-Anhydrolactose hexaacetate could potentially be incorporated into a programmable one-pot synthesis. After conversion into a suitable glycosyl donor with a defined RRV, it could be used as a building block for the assembly of larger oligosaccharides. The rigid conformation of the 1,6-anhydro ring might offer predictable reactivity and stereoselectivity, making it a valuable component in the library of building blocks for automated synthesis.
Precursor in the Preparation of Complex Carbohydrate Analogs
This compound can also serve as a starting material for the synthesis of analogs of complex carbohydrates. These analogs, which have modified structures compared to their natural counterparts, are important tools for studying carbohydrate-protein interactions, enzyme mechanisms, and for the development of new therapeutic agents.
By selectively modifying the protecting groups and the underlying sugar scaffold of this compound, a variety of analogs can be prepared. For example, the introduction of unnatural functionalities, such as fluorine atoms or modified aglycones, can alter the biological activity of the resulting oligosaccharide. The de novo synthesis of oligosaccharides from achiral starting materials represents an alternative approach to accessing both natural and unnatural carbohydrate structures. nih.gov
The conformational properties of 1,6-Anhydrolactose and its hexaacetate have been studied, providing a basis for the rational design of analogs with specific three-dimensional structures. nih.govcapes.gov.br The restricted flexibility imposed by the 1,6-anhydro bridge can be a useful feature in designing mimics of more flexible oligosaccharides, potentially leading to compounds with enhanced binding affinities for their biological targets.
Advanced Material and Polymer Science Research Involving Anhydrosugars and Derivatives
Utilization of Anhydrosugars as Building Blocks in Chiral Polymer Synthesis
The synthesis of chiral polymers, where the stereochemistry of the monomer unit is precisely repeated, is a significant objective in polymer science due to their potential applications in chiral separations, asymmetric catalysis, and biomedical devices. frontiersin.org Anhydrosugars are inherently chiral molecules, and this chirality can be effectively transferred to a polymer backbone through stereoselective polymerization methods.
Cationic ring-opening polymerization (cROP) of 1,6-anhydrosugars, such as the widely studied levoglucosan (B13493), has been demonstrated to be a powerful technique for producing stereoregular polysaccharides. researchgate.net This process typically proceeds in a highly regio- and stereo-specific manner, yielding polymers with, for example, exclusively 1,6-α glycosidic linkages. nsf.gov The mechanism involves the opening of the bicyclic acetal (B89532) system, a process that maintains the stereochemical integrity of the original sugar unit as it is incorporated into the growing polymer chain. nsf.gov
Recent advancements have focused on achieving living polymerization characteristics, which allow for the synthesis of well-defined polysaccharides with tunable molecular weights and low dispersity. nih.govchemrxiv.org For instance, the combination of a glycosyl fluoride (B91410) initiator and a boron trifluoride etherate catalyst enables the living cROP of 1,6-anhydrosugars. nsf.govnih.gov This level of control is crucial for creating precision chiral polymers whose properties are directly related to their well-defined macromolecular structure. The strategy of using monomers with inherent chirality, like anhydrosugars, circumvents many of the challenges associated with asymmetric polymerization of achiral monomers. frontiersin.org
Integration into Novel Biomaterials and Functional Polymers
The integration of anhydrosugar units into polymer chains is a promising route to novel biomaterials and functional polymers. The carbohydrate backbone can impart biocompatibility and biodegradability, while the pendant hydroxyl groups offer sites for chemical modification to introduce specific functionalities. researchgate.net
A key strategy involves the polymerization of anhydrosugar derivatives where the hydroxyl groups have been protected or replaced with functional moieties prior to polymerization. For example, levoglucosan can be synthetically modified to bear various pendant groups. acs.org When these modified monomers are polymerized via cROP, the resulting polysaccharides carry these functionalities along the polymer backbone. These functional groups can render the polymer suitable for specific applications or serve as handles for post-polymerization modification. acs.org
A notable example is the synthesis of levoglucosan-based polymers with pendant alkene groups. acs.org These alkene functionalities remain intact during the polymerization and can be subsequently reacted via efficient "click chemistry" reactions, such as UV-initiated thiol-ene additions. acs.org This allows for the covalent attachment of a wide range of molecules, including bioactive compounds or other polymer chains, to create advanced functional materials and biomaterials. This approach highlights the utility of anhydrosugars as a renewable scaffold for designing tailored polysaccharides for applications ranging from sustainable materials to biologically active polymers. acs.org
Design and Characterization of Anhydrosugar-Derived Materials
The design of anhydrosugar-derived materials focuses on controlling the polymer's properties by carefully selecting the monomer's structure. By altering the substituent groups on the anhydrosugar ring, chemists can fine-tune the thermal, mechanical, and solubility properties of the final polymer. acs.orgresearchgate.net
The synthesis of these materials is primarily achieved through the cationic ring-opening polymerization (cROP) of variously substituted 1,6-anhydrosugar monomers. acs.org Biocompatible metal triflates, such as scandium triflate (Sc(OTf)₃) and bismuth triflate (Bi(OTf)₃), have emerged as effective and greener alternatives to more toxic catalysts like phosphorus pentafluoride. acs.org
Characterization of the resulting polymers is crucial to confirm their structure and properties. Nuclear Magnetic Resonance (NMR) spectroscopy is used to verify the high regio- and stereoselectivity of the polymerization, confirming the formation of specific glycosidic linkages (e.g., 1,6-α). acs.org Size-exclusion chromatography (SEC) provides data on molecular weight and dispersity (Đ), confirming the controlled nature of the polymerization.
Thermal properties are analyzed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the thermal stability, indicating the temperature at which the polymer starts to degrade (Td). DSC is used to determine the glass transition temperature (Tg), which is a key parameter for defining the material's physical state (glassy or rubbery). Research has shown that the nature of the pendant group on the polysaccharide has a significant impact on these properties. acs.org
Table 1: Thermal Properties of Functional Polysaccharides Derived from Levoglucosan This interactive table summarizes the thermal properties of polymers synthesized from different levoglucosan derivatives, as characterized by TGA and DSC. Data sourced from related research findings. acs.org
| Polymer Pendant Group | Td (5% weight loss) | Tg (°C) |
| Tri-O-benzyl | > 300 °C | ~150 °C |
| Tri-O-allyl | > 250 °C | Not Reported |
| Post-modification with Thioglycerol | Not Reported | 150 °C |
| Post-modification with Lauryl Mercaptan | Not Reported | 32 °C |
Ring-Opening Polymerization Initiated by Anhydrosugars
While anhydrosugars are most commonly used as the monomers in ring-opening polymerization, related sugar derivatives can act as initiators, and the resulting polysaccharide chains can function as macroinitiators. nsf.gov This provides a sophisticated method for controlling polymer synthesis and creating complex architectures like block copolymers. frontiersin.org
In one approach, a polysaccharide is first synthesized via ROP of an anhydrosugar. The end of this polymer chain is then chemically modified to create a reactive site, such as a terminal chlorine atom. This functionalized polysaccharide becomes a "macroinitiator." In the presence of a suitable co-catalyst (e.g., a silver salt), this macroinitiator can then initiate the polymerization of a second, different cyclic monomer, leading to the formation of an amphiphilic block copolymer composed of distinct hydrophilic and hydrophobic segments.
A more direct method involves using simple sugar derivatives as initiators for the living cationic ROP of anhydrosugar monomers. nsf.govnih.gov For example, a glycosyl fluoride can serve as an initiator in conjunction with a Lewis acid catalyst like boron trifluoride (BF₃). nsf.gov The proposed mechanism involves the catalyst abstracting the fluoride from the initiator to generate a reactive oxocarbenium ion. nsf.gov This ion then attacks the first anhydrosugar monomer, opening its ring and regenerating an oxocarbenium ion at the new chain end, which propagates the polymerization. nsf.govnih.gov This initiation method is central to achieving a living polymerization, which allows for the synthesis of precision polysaccharides with controlled molecular weights and well-defined end-groups. nsf.gov
Analytical and Characterization Methodologies in 1,6 Anhydrolactose Hexaacetate Research
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in determining the intricate structure of 1,6-Anhydrolactose (B1229943) hexaacetate.
High-Resolution NMR Spectroscopy for Conformational and Configurational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the conformation and configuration of 1,6-Anhydrolactose hexaacetate in solution. nih.govchemguide.co.uk
Detailed Research Findings:
Proton (¹H) and Carbon-13 (¹³C) NMR studies have been instrumental in defining the conformational behavior of this compound. nih.govresearchgate.net Research indicates that the 1,6-anhydroglucopyranoid ring of the molecule exhibits conformational flexibility. nih.govcapes.gov.br In a solution of deuterated dimethyl sulfoxide (B87167) ((CD₃)₂SO), there is an approximate 1:1 equilibrium between the ¹C₄ and the B₀,₃ conformations. nih.govcapes.gov.br This is in contrast to its behavior in deuterium (B1214612) oxide (D₂O), where the ¹C₄ conformation is predominant for the parent 1,6-anhydrolactose. nih.govcapes.gov.br
| Technique | Application to this compound | Key Findings |
| ¹H NMR | Determination of proton environments and coupling constants. | Provides information on the relative orientation of protons and the conformation of the pyranose rings. |
| ¹³C NMR | Identification of the carbon skeleton and chemical shifts. | Confirms the number and types of carbon atoms, and is sensitive to conformational changes. |
| 2D-NMR (e.g., COSY, NOESY) | Correlation of proton and carbon signals, and determination of through-space proton proximities. | Elucidates the connectivity of the molecule and provides crucial distance constraints for conformational analysis. researchgate.net |
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis. uci.edu
Detailed Research Findings:
High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of this compound. uci.edu Tandem mass spectrometry (MS/MS) experiments, often involving collision-induced dissociation (CID), are employed to fragment the molecule and analyze the resulting product ions. youtube.com The fragmentation patterns of glycosidic bonds are particularly informative for sequencing oligosaccharides. youtube.com While mass spectrometry is powerful for determining composition and connectivity, it is generally not used to distinguish between stereoisomers without coupling it to other techniques or using specific derivatization methods. mpg.de
| Technique | Application to this compound | Information Obtained |
| Electrospray Ionization (ESI-MS) | Soft ionization method for analyzing the intact molecule. | Provides the mass-to-charge ratio (m/z) of the molecular ion, allowing for molecular weight determination. |
| High-Resolution Mass Spectrometry (HR-MS) | Precise mass measurement. | Confirms the elemental composition and molecular formula. uci.edu |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation of the parent ion to produce characteristic product ions. | Provides structural information, including the sequence of monosaccharide units. youtube.compurdue.edu |
Chromatographic Separation and Detection Methods
Chromatographic techniques are vital for the purification and analysis of this compound, ensuring the sample is free from impurities that could interfere with structural elucidation. nih.gov
Detailed Research Findings:
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of carbohydrates and their derivatives. lcms.cznih.govoiv.int For the analysis of compounds like this compound, reversed-phase HPLC is often employed. sielc.com In this method, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. nih.gov
The choice of detector is crucial for the analysis. Refractive index (RI) detectors are commonly used for carbohydrate analysis as they respond to changes in the bulk property of the mobile phase caused by the analyte. researchgate.net Ultraviolet-visible (UV-Vis) detectors can also be used if the analyte possesses a chromophore or is derivatized with a UV-absorbing tag. oiv.int
| Technique | Stationary Phase Example | Mobile Phase Example | Detection Method |
| High-Performance Liquid Chromatography (HPLC) | C18 silica (B1680970) gel | Acetonitrile/water gradient | Refractive Index (RI), UV-Vis |
Computational Analytical Methodologies (e.g., Quantum Chemical Calculations)
Computational methods, particularly quantum chemical calculations, complement experimental techniques by providing theoretical insights into the structure, conformation, and properties of this compound. rsc.orgrsdjournal.org
Detailed Research Findings:
Molecular mechanics and quantum chemical calculations are used to model the potential energy surfaces of the molecule, allowing for the prediction of stable conformations. nih.govpku.edu.cn These computational approaches can be used to calculate theoretical NMR parameters and compare them with experimental data to validate the proposed structures. rsdjournal.org For instance, Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. rsdjournal.orgpku.edu.cn Such calculations have been used to analyze the structure of related carbohydrate compounds. researchgate.netnih.gov The use of computational methods is becoming increasingly important in predicting reaction pathways and understanding complex molecular interactions. rsc.org
| Methodology | Application to this compound | Insights Gained |
| Molecular Mechanics | Energy minimization and conformational searching. | Prediction of low-energy conformations and rotational barriers around glycosidic bonds. nih.gov |
| Quantum Chemical Calculations (e.g., DFT) | Calculation of electronic structure, NMR chemical shifts, and coupling constants. | Theoretical validation of experimental data and a deeper understanding of the electronic properties of the molecule. rsdjournal.orgpku.edu.cn |
Future Directions and Emerging Research Avenues for 1,6 Anhydrolactose Hexaacetate
Expanding Synthetic Utility and Scalability
While 1,6-Anhydrolactose (B1229943) hexaacetate is a known compound, its full synthetic potential is hampered by the traditional challenges of carbohydrate chemistry. The future in this domain lies in developing more efficient, stereocontrolled, and, crucially, scalable synthetic routes.
Current research in the broader field of carbohydrate synthesis points toward several promising avenues. The development of automated oligosaccharide synthesis, for instance, represents a significant leap forward, though its application to anhydro sugars remains an underdeveloped area. nih.gov The goal is to move beyond methods that require specialized knowledge and transition to more universally applicable and automated technologies. nih.gov
For 1,6-Anhydrolactose hexaacetate, future efforts will likely focus on:
Economical Starting Materials: Following precedents in anhydro sugar synthesis, such as producing 1,6-anhydro-N-acetylmuramic acid from the inexpensive starting material N-acetylglucosamine beilstein-journals.orgnih.gov, research could identify more cost-effective pathways to 1,6-Anhydrolactose, the precursor to the hexaacetate derivative.
Process Optimization and Scalability: The principles of scalable synthesis, which emphasize economic and operationally simple processes, will be critical. thieme.de This involves minimizing complex purification steps like column chromatography and designing reactions that are reliable on a multigram scale, as has been achieved for other complex molecules like certain metal-organic frameworks and medicinal chemistry ligands. thieme.denih.gov
Novel Catalytic Methods: The exploration of new catalysts could lead to higher yields and better stereoselectivity in both the formation of the 1,6-anhydro bridge and the subsequent acetylation. This would enhance the compound's availability for broader research and application.
The table below outlines potential research directions for improving the synthesis of this compound.
| Process Automation | Adapt automated synthesis platforms for anhydro disaccharide production. | Increases throughput and reproducibility while lowering the barrier for non-specialists to synthesize the compound. nih.gov |
Novel Applications in Glycoscience and Advanced Materials
The rigid, bicyclic structure of the anhydro-glucose unit in this compound, combined with its defined stereochemistry, makes it an attractive building block for more complex molecular architectures. Its future applications are expected to span the fields of glycoscience and advanced materials.
In glycoscience, the field is moving toward understanding the intricate roles of glycans in nearly every biological process. researchgate.netresearchgate.netrmit.edu.vn this compound can serve as a foundational scaffold for creating sophisticated molecules to probe these processes. It has already been used in the preparation of other protected lactose (B1674315) derivatives, demonstrating its utility as a synthetic intermediate. ethernet.edu.et Future applications could include its use in the synthesis of:
Glycomimetics: These are molecules that mimic the structure of natural carbohydrates and can be used to interfere with biological processes, such as those involved in disease. nih.gov The defined conformation of this compound makes it an excellent starting point for designing such mimics.
Complex Oligosaccharides: It can be used as a glycosyl donor or acceptor in the assembly of larger, more complex carbohydrate chains that are essential for studying protein-carbohydrate interactions and developing carbohydrate-based vaccines.
In the realm of advanced materials, carbohydrates are being explored as renewable and biocompatible components for new polymers and functional materials. researchgate.net Patents have listed this compound as a component in cosmetic or skin care compositions, hinting at its potential use in formulations for topical applications. google.com Emerging research areas include:
Carbohydrate-Based Polymers: The di-saccharide could be polymerized to create novel bioplastics or hydrogels with specific properties conferred by the sugar backbone.
Glyco-nanomaterials: The attachment of molecules like this compound to nanomaterials (e.g., carbon nanotubes or gold nanoparticles) can create new tools for biomedical applications, such as targeted drug delivery or biosensing. researchgate.net
Table 2: Potential Applications in Glycoscience and Materials
| Field | Application Area | Specific Role of this compound |
|---|---|---|
| Glycoscience | Synthesis of Bioactive Probes | As a rigid starting scaffold for creating glycomimetics to study glycan-binding proteins. nih.gov |
| Oligosaccharide Assembly | As a protected building block for constructing complex glycans involved in immunology and microbiology. ethernet.edu.et | |
| Advanced Materials | Biocompatible Polymers | As a monomer unit for creating novel polyesters or polyethers with unique thermal and mechanical properties. |
| Cosmetics/Dermatology | As a functional ingredient in skin-care formulations, potentially leveraging the biocompatibility of sugars. google.com |
Integration with Artificial Intelligence and Machine Learning in Chemical Research
The complexity of carbohydrate chemistry makes it an ideal field for the application of artificial intelligence (AI) and machine learning (ML). gu.se These computational tools are revolutionizing chemical research by enabling prediction, automation, and deeper data analysis. For a molecule like this compound, this integration promises to accelerate discovery significantly.
Future research will likely leverage AI and ML in the following ways:
Predicting Reaction Outcomes: The stereoselectivity of glycosylation reactions is notoriously difficult to predict, as it is influenced by numerous factors. rsc.org ML models, particularly random forest algorithms, have been successfully trained to predict the stereochemical outcome of glycosylations with high accuracy by quantifying the contributions of various reagents and conditions. rsc.orgresearchgate.net Applying such models to reactions involving this compound could streamline the development of synthetic routes and identify novel ways to control stereochemistry. rsc.org
Elucidating Reaction Mechanisms: Computational chemistry, often combined with experimental data, provides deep insight into reaction pathways. acs.org Quantum chemistry calculations have been used to understand the formation mechanisms of various anhydrosugars during pyrolysis. acs.orgresearchgate.net Similar computational studies, augmented by ML, could be used to model the conformational dynamics and reactivity of this compound, providing a clearer understanding of its chemical behavior.
Accelerating Discovery of New Applications: AI is increasingly used to predict the biological activities and physical properties of molecules. arxiv.orgnih.gov A model could be trained on data from known carbohydrate structures to predict the potential properties of new materials derived from this compound or to forecast its interactions with biological targets like proteins. arxiv.orgnih.gov This "in silico" screening can prioritize experimental work and guide the design of new functional molecules. The development of comprehensive benchmarks like GlycanML will further standardize and advance the application of machine learning to predict glycan properties, including taxonomy and immunogenicity. arxiv.org
The convergence of AI, computational chemistry, and experimental work represents the future of glycoscience. researchgate.netacs.org For this compound, this means a transition from being a subject of classical organic chemistry to a molecule whose potential can be rapidly explored and unlocked through intelligent, data-driven approaches.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,6-Anhydrolactose hexaacetate, and how can reaction efficiency be quantified?
- Methodological Answer : The synthesis typically involves acetylation of the parent sugar derivative under anhydrous conditions. A common approach uses acetic anhydride with a catalytic acid (e.g., H₂SO₄) or base. Reaction efficiency can be quantified via HPLC or GC-MS to monitor unreacted starting materials and byproducts. For example, GC-MS analysis of similar acetylated sugars (e.g., mucoinositol hexaacetate) identifies volatile derivatives and confirms purity . Yield optimization requires controlled temperature (e.g., 80–100°C) and inert atmospheres to prevent hydrolysis.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish acetyl groups (δ ~2.0–2.3 ppm for CH₃) and anomeric carbons (δ ~90–110 ppm).
- FTIR : Confirm ester C=O stretches (~1740–1760 cm⁻¹) and absence of hydroxyl groups (~3200–3600 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF identifies molecular ion clusters ([M+Na]⁺ or [M+H]⁺) and fragmentation patterns.
Cross-referencing with databases (e.g., NIST library) ensures accuracy, as demonstrated in GC-MS analyses of analogous compounds .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (as per guidelines for similar irritants like 2,6-dihydroxybenzoic acid) .
- Ventilation : Conduct reactions in fume hoods to minimize inhalation of acetic anhydride vapors.
- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal stability data for this compound?
- Methodological Answer : Discrepancies often arise from variations in heating rates or sample purity. Use TGA-DSC under controlled nitrogen flow to measure decomposition onset temperatures. Compare results with literature after verifying sample purity via elemental analysis. For example, studies on acetylated sugars highlight decomposition ranges of 200–250°C, but impurities (e.g., residual solvents) can lower stability . Statistical tools (e.g., ANOVA) quantify reproducibility across replicates .
Q. What computational modeling approaches predict the reactivity of this compound in glycosylation reactions?
- Methodological Answer :
- DFT Calculations : Model transition states to predict regioselectivity during acetylation or hydrolysis.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO or chloroform) to assess conformational stability.
Validate predictions against experimental kinetic data (e.g., rate constants from HPLC monitoring). For example, QSPR models for ester analogs correlate substituent effects with reactivity .
Q. How should researchers design experiments to analyze stereochemical purity in this compound derivatives?
- Methodological Answer :
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to resolve enantiomers.
- Polarimetry : Compare specific rotation values with literature for anhydrosugar derivatives.
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.
Cross-validate results with NOESY NMR to confirm spatial arrangements of acetyl groups .
Q. What strategies mitigate side reactions (e.g., over-acetylation or degradation) during scale-up synthesis?
- Methodological Answer :
- Stepwise Acetylation : Introduce acetyl groups sequentially using protective groups (e.g., TMS ethers) to control regioselectivity.
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring.
- Optimized Workup : Use cold quenching (0–5°C) and neutralization (NaHCO₃) to arrest reactive intermediates. Refer to industrial-scale protocols for hexyl acetate, which emphasize pH and temperature control .
Data Analysis and Interpretation
Q. How should discrepancies between predicted and experimental chromatographic retention times be addressed?
- Methodological Answer : Calibrate instruments using internal standards (e.g., n-alkanes for GC-MS). For HPLC, adjust mobile phase composition (acetonitrile/water ratios) to improve resolution. Compare retention indices with databases (e.g., NIST) and validate via spiking experiments. Studies on ethyl esters highlight deviations due to column aging or temperature fluctuations .
Q. What statistical methods are appropriate for validating reproducibility in synthetic yields?
- Methodological Answer :
- t-Tests/ANOVA : Compare mean yields across batches.
- RSD (Relative Standard Deviation) : Accept ≤5% for triplicates.
- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., catalyst concentration, reaction time).
Document protocols as per guidelines for analytical chemistry reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
